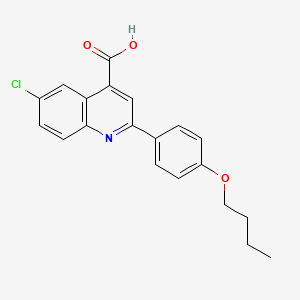

2-(4-Butoxyphenyl)-6-chloroquinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

2-(4-butoxyphenyl)-6-chloroquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClNO3/c1-2-3-10-25-15-7-4-13(5-8-15)19-12-17(20(23)24)16-11-14(21)6-9-18(16)22-19/h4-9,11-12H,2-3,10H2,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHZXFDIKLFRUPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Butoxyphenyl)-6-chloroquinoline-4-carboxylic acid typically involves multi-step organic reactions One common method includes the Friedländer synthesis, where aniline derivatives react with ketones in the presence of acidic or basic catalysts to form quinoline derivatives

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving high temperatures and pressures, as well as the use of catalysts to accelerate the reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-(4-Butoxyphenyl)-6-chloroquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting the quinoline ring to dihydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Halogenating agents like chlorine or bromine, and nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

2-(4-Butoxyphenyl)-6-chloroquinoline-4-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific diseases.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Butoxyphenyl)-6-chloroquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Key Observations :

- Substituent Position : Chlorine at position 6 (vs. 8) may influence electronic distribution and target binding .

- Electron Effects : Bromophenyl analogs (electron-withdrawing) show higher inhibitory potency (IC₅₀ = 20,000 nM) compared to butoxyphenyl (electron-donating) .

Physicochemical Properties

The butoxyphenyl substituent increases molecular weight and logP values, impacting solubility and bioavailability:

Notes:

- Higher rotatable bonds in butoxyphenyl derivatives suggest greater conformational flexibility .

- Amino-substituted analogs exhibit increased hydrogen bonding capacity, favoring solubility in polar solvents .

Anticancer Activity

- 2-(3-Bromophenyl)-6-chloroquinoline-4-carboxylic acid (3b): Induced apoptosis in breast, bone, and cervical cancer cells, with significant activity during the S phase of the cell cycle .

- 2-(4-Bromophenyl)-6-chloroquinoline-4-carboxylic acid: Demonstrated IC₅₀ = 20,000 nM against aminoacyl-tRNA synthetase, indicating moderate enzyme inhibition .

Enzyme Inhibition

Biological Activity

Overview

2-(4-Butoxyphenyl)-6-chloroquinoline-4-carboxylic acid, with the CAS number 932841-41-3, is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and enzyme inhibition contexts. This article discusses its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and biochemical pathways:

- Target Enzyme : Similar quinoline derivatives have been shown to inhibit the ATPase domain of human topoisomerase II alpha (HTopoIIα) . This inhibition disrupts DNA replication and can lead to apoptosis in cancer cells.

- Mode of Action : By inhibiting HTopoIIα, the compound may induce cell cycle arrest and promote programmed cell death, which is a desirable effect in cancer therapeutics .

Biological Activity

Research indicates that this compound exhibits significant anticancer properties. The following table summarizes its biological activities based on recent studies:

Case Studies and Research Findings

- Anticancer Studies : A study highlighted the synthesis of various derivatives of quinoline-4-carboxylic acids, including this compound, focusing on their potential as HDAC inhibitors. These compounds demonstrated potent antiproliferative effects against cancer cell lines .

- Mechanistic Insights : Research has shown that the compound can interfere with the function of HDACs, leading to increased acetylation of histones and subsequent changes in gene expression that favor apoptosis in cancer cells .

- Pharmacokinetics : The molecular weight of this compound is approximately 341.8 g/mol, which influences its absorption and distribution within biological systems .

Q & A

Q. What are the recommended synthetic routes for 2-(4-butoxyphenyl)-6-chloroquinoline-4-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves a multi-step approach:

- Step 1 : Condensation of 4-butoxybenzaldehyde with a substituted aniline derivative under acidic or basic conditions to form a Schiff base intermediate.

- Step 2 : Cyclization using catalysts like palladium or copper in solvents such as DMF or toluene, followed by chlorination at the 6-position via electrophilic substitution .

- Step 3 : Carboxylic acid group introduction via hydrolysis of a pre-functionalized ester or nitrile group under acidic/basic conditions.

Optimization : Yield (60-85%) depends on catalyst choice, solvent polarity, and temperature control. For example, Pd-catalyzed cyclization in DMF at 80°C improves regioselectivity .

Q. Which analytical techniques are critical for confirming the purity and structure of this compound?

- HPLC : To assess purity (>95% is typical for research-grade material; retention time comparison with standards is essential) .

- NMR : H and C NMR confirm substituent positions. For example, the butoxyphenyl group shows characteristic upfield shifts for methylene protons (δ 1.4–1.6 ppm) .

- X-ray Crystallography : Resolves crystal packing and confirms stereoelectronic effects, as seen in related quinoline-4-carboxylic acid derivatives .

- Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H] at m/z 386.09 for CHClNO) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate the electronic properties and reactivity of this compound?

- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack. For example, the electron-deficient quinoline ring may favor nucleophilic substitution at the 6-chloro position .

- Molecular Docking : Used to study interactions with biological targets (e.g., enzymes). The carboxylic acid group often participates in hydrogen bonding with active sites, as demonstrated in chromen-4-one derivatives .

- MD Simulations : Assess stability in solvent environments; polar solvents like water may stabilize the zwitterionic form due to the carboxylic acid moiety .

Q. How should researchers address contradictions in spectral data or crystallographic results for this compound?

- Case Study : Discrepancies in H NMR shifts for the butoxyphenyl group could arise from solvent polarity or tautomerism. Compare data across solvents (DMSO-d vs. CDCl) to identify solvent-induced effects .

- Crystallographic Refinement : If unit cell parameters conflict with literature, re-analyze data using software like SHELX or OLEX2, ensuring proper thermal parameter adjustment for heavy atoms (e.g., chlorine) .

- Cross-Validation : Use complementary techniques (e.g., IR for carbonyl stretch verification at ~1700 cm) to resolve ambiguities .

Q. What strategies optimize the compound’s solubility and stability for in vitro biological assays?

- Solubility Enhancement : Use co-solvents (e.g., DMSO:water mixtures) or formulate as a sodium salt (via NaOH neutralization) to improve aqueous solubility .

- Stability Testing : Conduct accelerated degradation studies under varying pH (4–9) and temperature (4–37°C). The carboxylic acid group may hydrolyze under strongly basic conditions, requiring pH 7.4 buffers for long-term storage .

Q. What are the implications of substituent modifications (e.g., replacing butoxy with methoxy) on biological activity?

- Structure-Activity Relationship (SAR) : The butoxy group’s lipophilicity enhances membrane permeability compared to shorter alkoxy chains. For example, methoxy analogs show reduced cellular uptake in antifungal assays .

- Electron-Withdrawing Effects : Chlorine at the 6-position increases electrophilicity, potentially enhancing interactions with nucleophilic enzyme residues. Substitution with fluorine (less electronegative) may reduce binding affinity .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.